molecular formula C15H14F2N2O2S B14188610 4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid CAS No. 860344-58-7

4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid

Cat. No.: B14188610
CAS No.: 860344-58-7
M. Wt: 324.3 g/mol
InChI Key: SIWOGSUUZJGKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoropiperidine moiety, a thiazole ring, and a benzoic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.

    Introduction of the Difluoropiperidine Moiety: The difluoropiperidine group can be introduced via a nucleophilic substitution reaction using 4,4-difluoropiperidine and an appropriate leaving group.

    Coupling with Benzoic Acid: The final step involves coupling the thiazole-difluoropiperidine intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid group can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluoropiperidin-1-yl)benzoic acid: Shares the difluoropiperidine and benzoic acid moieties but lacks the thiazole ring.

    2-(4,4-Difluoropiperidin-1-yl)acetic acid: Contains the difluoropiperidine group but has an acetic acid moiety instead of benzoic acid.

    4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Features a pyrrole ring instead of the thiazole ring.

Uniqueness

4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both the difluoropiperidine and thiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

860344-58-7

Molecular Formula

C15H14F2N2O2S

Molecular Weight

324.3 g/mol

IUPAC Name

4-[2-(4,4-difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C15H14F2N2O2S/c16-15(17)5-7-19(8-6-15)14-18-12(9-22-14)10-1-3-11(4-2-10)13(20)21/h1-4,9H,5-8H2,(H,20,21)

InChI Key

SIWOGSUUZJGKQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.